Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine nitrogen atom is a common protecting group used in organic synthesis to shield the nitrogen from unwanted reactions.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest in the field of organic chemistry due to their relevance in drug development. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative has been achieved and characterized by various spectroscopic methods, including FT-IR, NMR, and LCMS, as well as X-ray diffraction studies . Another related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been synthesized and its molecular structure has been reported . These methods and characterizations provide a foundation for the synthesis of similar tert-butyl piperidine-1-carboxylate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture . Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, crystallizes in the monoclinic space group with typical bond lengths and angles for this type of compound . These studies provide detailed insights into the three-dimensional arrangement of atoms within these molecules.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs and can be synthesized through reactions such as nucleophilic substitution, oxidation, halogenation, and elimination . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination and is an important intermediate for the synthesis of benzimidazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate features C–H…O interactions, while its hydrazide derivative exhibits strong N–H…O hydrogen bonds . These interactions can affect the solubility, melting point, and other physical properties of the compounds. Additionally, the presence of functional groups such as esters, amides, and nitro groups can influence the reactivity and stability of these molecules.
Scientific Research Applications
Synthesis and Intermediate Uses
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of crizotinib, a medication used in cancer treatment, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a 49.9% total yield (Kong et al., 2016). Similarly, it acts as a key intermediate for Vandetanib, another anti-cancer drug, synthesized from piperidin-4-ylmethanol through various chemical steps with a 20.2% total yield (Wang et al., 2015).
Crystal Structure and Molecular Packing
X-ray studies have revealed the molecular structure and packing of derivatives of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. These studies provide valuable insights into the molecular interactions and crystal properties of these compounds, which are crucial for understanding their behavior in various applications (Didierjean et al., 2004).
Role in Synthesis of Various Piperidine Derivatives
This compound plays a role in the synthesis of diverse piperidine derivatives, which are important in medicinal chemistry. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for preparing substituted piperidines, essential in developing pharmaceuticals (Harmsen et al., 2011).
Application in Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes, where its derivatives are used to create optically active compounds. This is particularly relevant in the synthesis of certain pharmaceuticals where the stereochemistry of the active ingredient is crucial for its efficacy (Yamashita et al., 2015).
Implications in Drug Development
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a significant intermediate in the development of small molecule anticancer drugs. It forms the backbone of several compounds under investigation for their anticancer properties, highlighting its importance in ongoing drug discovery and development efforts (Zhang et al., 2018).
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJZIDYXCGAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357554 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
89151-44-0 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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